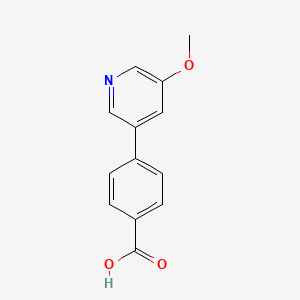

4-(5-Methoxypyridin-3-yl)benzoic acid

説明

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 1373232-70-2, establishing its unique chemical identity within the global chemical registry. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name precisely describes the substitution pattern on the benzoic acid backbone. The molecular formula C₁₃H₁₁NO₃ reflects the compound's composition, consisting of thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is consistently reported as 229.23-229.24 grams per mole across different sources, indicating high precision in its characterization.

The structural designation indicates that the methoxypyridine moiety is attached at the para position (4-position) of the benzoic acid ring, distinguishing it from its positional isomer 3-(5-Methoxypyridin-3-yl)benzoic acid, which bears the same substituent at the meta position. This positional difference significantly influences the compound's electronic properties and reactivity patterns. The methoxy group (-OCH₃) is located at the 5-position of the pyridine ring, while the pyridine connects to the benzene ring through its 3-position, creating a specific geometric arrangement that determines the compound's three-dimensional structure and subsequent chemical behavior.

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Chemical Abstracts Service Number | 1373232-70-2 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23-229.24 g/mol |

| Chemical Class | Substituted Benzoic Acid |

| Structural Type | Heterocyclic Aromatic Carboxylic Acid |

Historical Context and Discovery

The development of this compound emerged from the broader historical context of benzoic acid derivative research, which traces its origins to the sixteenth century when benzoic acid itself was first discovered through the dry distillation of gum benzoin. The systematic exploration of substituted benzoic acids gained momentum during the nineteenth century when Justus von Liebig and Friedrich Wöhler determined the fundamental structure of benzoic acid in 1832, laying the groundwork for subsequent derivative synthesis. The specific synthesis and characterization of pyridine-substituted benzoic acids represents a more recent development in organic chemistry, emerging from the intersection of heterocyclic chemistry and medicinal chemistry research programs.

The commercial availability of this compound through specialized chemical suppliers indicates its establishment as a recognized research compound, though specific details regarding its initial synthesis and discovery are not extensively documented in the current literature. The compound's development likely occurred as part of systematic structure-activity relationship studies in pharmaceutical research, where modifications to known bioactive scaffolds are explored to optimize therapeutic properties. The presence of both pyridine and benzoic acid functionalities suggests that its synthesis may have been motivated by the desire to combine the pharmacological properties associated with both chemical classes.

The compound's emergence in research contexts reflects the broader trend toward the development of hybrid molecules that incorporate multiple pharmacophoric elements. This approach has become increasingly important in drug discovery programs, where researchers seek to optimize potency, selectivity, and pharmacokinetic properties through strategic molecular design. The specific substitution pattern present in this compound likely represents the result of systematic medicinal chemistry efforts to identify optimal structural configurations for specific biological targets.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. The compound's structural architecture, featuring both a carboxylic acid functionality and a methoxypyridine system, provides researchers with a versatile platform for structure-activity relationship studies and drug design initiatives. Current research trends indicate increasing interest in compounds that combine aromatic heterocycles with carboxylic acid groups, as these molecular frameworks often exhibit favorable binding interactions with biological targets.

The compound's relevance extends to materials science applications, where substituted benzoic acids serve as building blocks for the construction of metal-organic frameworks and coordination polymers. The presence of multiple potential coordination sites, including the carboxylic acid group and the pyridine nitrogen, makes this compound particularly attractive for supramolecular chemistry applications. Research into crystalline forms and solid-state structures of related compounds has revealed important insights into hydrogen bonding patterns and molecular recognition phenomena that influence material properties.

Contemporary synthetic chemistry research has highlighted the utility of compounds like this compound as intermediates in complex molecule synthesis. The compound's functional groups provide multiple sites for chemical modification, enabling the construction of more elaborate molecular architectures through established synthetic transformations. Patent literature indicates ongoing interest in such compounds as synthetic intermediates for pharmaceutical active ingredients, suggesting their continued importance in drug development pipelines.

| Research Application | Significance |

|---|---|

| Medicinal Chemistry | Scaffold for drug design and optimization |

| Materials Science | Building block for coordination polymers |

| Synthetic Chemistry | Intermediate for complex molecule synthesis |

| Pharmaceutical Development | Component in active ingredient synthesis |

| Supramolecular Chemistry | Ligand for metal coordination studies |

| Structure-Activity Studies | Model compound for biological activity evaluation |

The compound's availability from multiple commercial suppliers at high purity levels (greater than 97 percent) facilitates its use in research applications and supports its role as a reliable building block for further synthetic elaboration. This commercial accessibility, combined with its well-defined chemical properties, positions this compound as an important tool in contemporary chemical research programs aimed at discovering new materials and therapeutic agents.

特性

IUPAC Name |

4-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAPUFRJGDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742946 | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-70-2 | |

| Record name | Benzoic acid, 4-(5-methoxy-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-(5-Methoxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4-(5-Hydroxypyridin-3-yl)benzoic acid.

Reduction: 4-(5-Methoxypyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

4-(5-Methoxypyridin-3-yl)benzoic acid is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

作用機序

The mechanism of action of 4-(5-Methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The positional isomerism of substituents on the pyridine ring and the type of functional groups significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 4-(5-Methoxypyridin-3-yl)benzoic acid | 5-methoxy | C₁₃H₁₁NO₃ | 229.2 | 1373232-70-2 |

| 4-(6-Methoxypyridin-3-yl)benzoic acid | 6-methoxy | C₁₃H₁₁NO₃ | 229.2 | 219671-80-4 |

| 4-(2-Methoxypyridin-3-yl)benzoic acid | 2-methoxy | C₁₃H₁₁NO₃ | 229.2 | 406234-28-4 |

| 4-(5-(Methoxycarbonyl)pyridin-3-yl)benzoic acid | 5-methoxycarbonyl | C₁₄H₁₁NO₄ | 242.2 | 199678-10-9 |

| 4-(6-Methylpyridin-3-yl)benzoic acid | 6-methyl | C₁₃H₁₁NO₂ | 213.2 | 851048-54-9 |

Key Observations :

Positional Isomerism : The methoxy group’s position (2-, 5-, or 6-) on the pyridine ring alters electronic distribution and steric effects. For example, 4-(6-Methoxypyridin-3-yl)benzoic acid (CAS 219671-80-4) is a positional isomer of the target compound, with the methoxy group shifted to the 6-position .

Molecular Weight Variations: Introduction of a methoxycarbonyl group (as in C₁₄H₁₁NO₄) increases molecular weight and may influence binding affinity in biological systems .

Research Findings and Challenges

- Solubility and Stability : The carboxylic acid group confers water solubility at physiological pH, but methoxy substituents may reduce solubility in polar solvents. Stability studies under varying pH conditions are needed .

生物活性

4-(5-Methoxypyridin-3-yl)benzoic acid is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{11}NO_3, characterized by a benzoic acid moiety linked to a pyridine ring with a methoxy group at the 5-position. This unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound may help mitigate oxidative stress, which is linked to numerous diseases .

- Anti-inflammatory Effects : Studies demonstrate that derivatives of benzoic acid can inhibit pro-inflammatory markers and pathways, indicating potential therapeutic roles in inflammatory diseases .

- Enzyme Inhibition : It has been observed to interact with specific enzymes, including protein tyrosine phosphatases, which are crucial in metabolic disorders .

In Vitro Studies

A study evaluated the effects of various benzoic acid derivatives, including this compound, on cell viability and enzyme activity. The results indicated significant modulation of proteasomal activity and cathepsin activation, suggesting the compound's role in enhancing cellular proteostasis .

In Silico Studies

Molecular docking studies revealed that this compound could bind effectively to active sites of target proteins involved in inflammatory responses. These findings support its potential as a lead compound for developing new anti-inflammatory agents .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Methoxy group on benzoic acid | Antimicrobial and anti-inflammatory properties |

| 5-(4-Carboxyphenyl)-2-methylpyridine | Pyridine ring with carboxylic acid | Anticancer activity |

| 3-(4-Methoxyphenyl)pyridine | Methoxy-substituted phenyl group on pyridine | Neuropharmacological effects |

The structural uniqueness of this compound enhances its solubility and biological activity compared to other derivatives, making it a promising candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(5-Methoxypyridin-3-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling pyridine and benzoic acid derivatives. For example, a hydrazine intermediate may undergo oxidative cyclization using sodium hypochlorite in ethanol at room temperature, yielding ~70% purity after extraction and alumina plug filtration . Key steps:

- Condensation : Reacting 5-methoxypyridin-3-amine with a benzaldehyde derivative.

- Oxidation : Clean oxidants like NaOCl are preferred over toxic Cr(VI) salts for green chemistry compliance.

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DCM) and stoichiometry of oxidants can improve yield .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : 1H and 13C NMR (DMSO-d6) resolve aromatic protons and methoxy groups (δ ~3.8–4.0 ppm) .

- FTIR : Peaks at ~1700 cm⁻¹ confirm carboxylic acid C=O stretching .

- HRMS : Validates molecular ion [M+H]+ with <3 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Experimental determination via saturation shake-flask method is recommended .

- Stability : Degrades under strong acidic/basic conditions; store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to reduce byproducts?

- Approach :

- Catalyst Screening : Transition metal-free conditions (e.g., NaOCl) minimize metal contamination .

- Temperature Control : Room-temperature reactions reduce side reactions (e.g., over-oxidation) .

- Purification : Use alumina chromatography to remove unreacted hydrazines .

Q. What role do substituents on the pyridine ring play in modulating biological activity?

- Case Study : Analogous thiazolidinone derivatives (e.g., 4-(4-hydroxy-3-methoxybenzylidene) variants) show enhanced bioactivity due to electron-withdrawing groups improving target binding .

- Experimental Design :

- Synthesize derivatives with varying substituents (e.g., halogens, alkyl chains).

- Compare IC50 values in enzyme inhibition assays .

Q. How can contradictory data on biological activity be resolved?

- Analysis Framework :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and protocols .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

- Example : Discrepancies in cytotoxicity may arise from impurities; repurify batches and retest .

Q. What computational tools predict interactions between this compound and biological targets?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。